Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
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Overview
Description
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, mechanochemical methods have been developed to obtain triazolopyridines, which can be adapted for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby inhibiting their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[1,5-a]pyrimidine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is unique due to its specific structure, which combines a triazole ring with a pyridine ring. This unique scaffold provides distinct biological activities and makes it a valuable compound for drug discovery and development. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for creating diverse derivatives.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-11-8(9)12(5)6/h2-4H,1H3,(H2,9,11) |
InChI Key |
DVIVSSBUKWFOGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NN=C(N21)N |
Origin of Product |
United States |
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